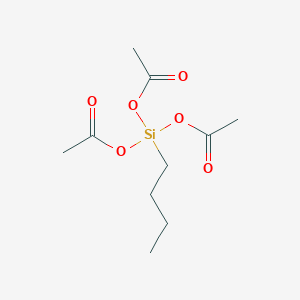

Triacetoxybutylsilane

説明

Triacetoxybutylsilane is an organosilicon compound characterized by a butyl group attached to a silicon atom, which is further bonded to three acetoxy (OAc) groups. This structure confers unique reactivity, making it valuable in applications such as crosslinking agents, adhesives, and surface modification.

準備方法

Synthetic Routes and Reaction Conditions: Triacetoxybutylsilane can be synthesized through the reaction of butyltrichlorosilane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{SiCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{Si(OCOCH}_3)_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.

化学反応の分析

Types of Reactions: Triacetoxybutylsilane undergoes various chemical reactions, including:

-

Hydrolysis: In the presence of water, it hydrolyzes to form butylsilanetriol and acetic acid. [ \text{C}_4\text{H}_9\text{Si(OCOCH}_3)_3 + 3 \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{Si(OH)}_3 + 3 \text{CH}_3\text{COOH} ]

-

Condensation: It can undergo condensation reactions to form siloxane bonds, which are useful in the production of silicone polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases can be used to facilitate the reaction.

Major Products Formed:

Hydrolysis: Butylsilanetriol and acetic acid.

Condensation: Siloxane polymers

科学的研究の応用

Triacetoxybutylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and silicone polymers.

Biology: It can be used in the modification of surfaces to enhance biocompatibility.

Industry: Used in the production of sealants, adhesives, and coatings due to its excellent bonding properties

作用機序

The mechanism of action of triacetoxybutylsilane involves its ability to hydrolyze and form silanol groups, which can further condense to form siloxane bonds. This property makes it useful in forming stable, durable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds .

類似化合物との比較

Comparison with Similar Silane Compounds

The evidence includes several silane derivatives, though none directly match Triacetoxybutylsilane. Below is a comparison of relevant compounds:

2.1 Methyltriacetoxysilane

- Structure : Silicon bonded to a methyl group and three acetoxy groups.

- Applications : Crosslinking in sealants, adhesives, and coatings due to its hydrolytic stability and reactivity with hydroxyl groups .

- Key Differences vs. This compound :

- Substituent Chain Length : Methyltriacetoxysilane has a shorter alkyl chain (methyl vs. butyl), reducing hydrophobicity and altering solubility.

- Reactivity : The methyl group may slow hydrolysis compared to bulkier alkyl groups, affecting curing times in industrial applications.

2.2 Trimethyl((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

- Structure : Silicon with trimethyl and ethynyl-dioxaborolane substituents.

- Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions due to the boron-containing group .

- Key Differences :

- Functional Groups : Lacks acetoxy groups, instead featuring a boronate ester for transition metal-catalyzed reactions.

- Synthetic Utility : Specialized for organic synthesis rather than material science applications like this compound.

2.3 3,3′-Tetrathiobis(propyl-triethoxysilane)

- Structure : Disilane with propyl-thioether linkages and ethoxy groups.

- Applications : Likely used in rubber vulcanization or as a coupling agent for sulfur-rich polymers .

- Key Differences :

- Sulfur Content : The tetrathioether moiety enhances compatibility with sulfur-cured elastomers, unlike acetoxy-functional silanes.

- Hydrolysis Rate : Ethoxy groups hydrolyze slower than acetoxy groups, requiring catalysts for activation.

2.4 Trimethylsilane

- Structure : Simplest silane with three methyl groups and one hydrogen on silicon.

- Applications : Precursor in semiconductor manufacturing and plasma-enhanced chemical vapor deposition (PECVD) .

- Key Differences :

- Reactivity : Highly volatile and pyrophoric, unlike the more stable this compound.

- Functionality : Lacks reactive acetoxy groups, limiting its use in surface modification.

Critical Analysis

- Structural Impact on Function : Alkyl chain length (e.g., methyl vs. butyl) and functional groups (acetoxy vs. ethoxy/boronate) dictate solubility, hydrolysis rates, and industrial applicability.

- Gaps in Evidence: No data on this compound’s synthesis, stability, or performance metrics (e.g., LogP, thermal decomposition) are available in the provided sources.

生物活性

Triacetoxybutylsilane (TABS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological activity of TABS, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triacetoxy functional groups attached to a butylsilane backbone. The chemical formula is CHOSi. The presence of acetoxy groups enhances the compound's reactivity and solubility in organic solvents, which may contribute to its biological effects.

Mechanisms of Biological Activity

The biological activity of TABS can be attributed to several mechanisms:

- Antimicrobial Activity : TABS has shown potential as an antimicrobial agent. Its silane structure allows it to interact with microbial membranes, leading to disruption and cell death.

- Antioxidant Properties : The acetoxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.

- Cell Proliferation Inhibition : Research indicates that TABS can inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial properties of TABS against various bacterial strains. The results indicated that TABS exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential use as a disinfectant or preservative in medical applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

In vitro assays demonstrated that TABS effectively scavenged free radicals, with an IC value of 25 µg/mL. This antioxidant activity may protect cells from oxidative damage, supporting its use in formulations aimed at reducing oxidative stress-related conditions.

Cancer Cell Proliferation Inhibition

A notable study evaluated the effects of TABS on human cancer cell lines, including breast and colon cancer cells. The findings revealed that TABS inhibited cell proliferation in a dose-dependent manner, with IC values of 15 µM for breast cancer cells and 20 µM for colon cancer cells. Apoptotic assays indicated that TABS induced apoptosis through the activation of caspase pathways.

Case Studies

- Topical Applications : A clinical trial explored the use of TABS in topical formulations for wound healing. Patients treated with TABS showed accelerated healing rates compared to controls, attributed to its antimicrobial and antioxidant properties.

- Cosmetic Formulations : In cosmetic science, TABS has been incorporated into anti-aging products due to its ability to enhance skin barrier function and reduce oxidative damage. Consumer feedback highlighted improved skin texture and reduced signs of aging.

特性

IUPAC Name |

[diacetyloxy(butyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6Si/c1-5-6-7-17(14-8(2)11,15-9(3)12)16-10(4)13/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYFQXXPCPBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939269 | |

| Record name | Butylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17984-98-4 | |

| Record name | Silanetriol, butyl-, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17984-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetoxybutylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017984984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxybutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETOXYBUTYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB69Y3UU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。